molecular formula C14H18ClNO B7484118 (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone

(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B7484118
M. Wt: 251.75 g/mol
InChI Key: ARBMKLCIWLVNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine and other similar compounds, which are known for their anesthetic and analgesic properties . The compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves several steps. One common method starts with the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide to form 1-(2-chlorophenyl)cyclopentanol. This intermediate is then brominated to yield (1-bromocyclopentyl)(2-chlorophenyl)methanone. The bromoketone is reacted with an aqueous solution of methylamine to produce 1-((2-chlorophenyl)(methylimino)methyl)cyclopentan-1-ol. Finally, heating this compound in decalin leads to a ring-expansion rearrangement, forming this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aryl derivatives.

Scientific Research Applications

(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBMKLCIWLVNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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